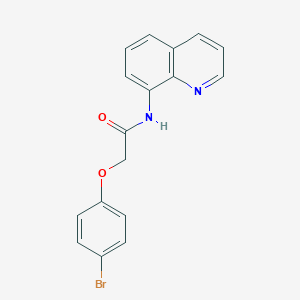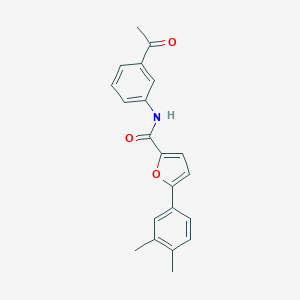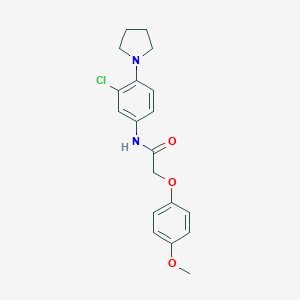
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit bacterial cell wall synthesis, leading to bacterial cell death. Additionally, its anti-inflammatory and antioxidant properties are thought to be mediated through the inhibition of various pro-inflammatory cytokines and the scavenging of reactive oxygen species, respectively.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes in cancer cells. The compound has also been reported to decrease the production of various pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in inflammatory cells. Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide in lab experiments is its broad-spectrum activity against cancer cells and antibiotic-resistant bacteria. Additionally, its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide. One potential direction is to further investigate its anticancer activity and explore its potential use in combination with other chemotherapy drugs. Another direction is to investigate its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, the development of more efficient synthesis methods and the optimization of its physicochemical properties could improve its potential for use in various applications.
合成法
The synthesis of 2-(4-bromophenoxy)-N-quinolin-8-ylacetamide involves the reaction of 4-bromophenol with 8-aminoquinoline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound. This method has been reported to yield the desired product in good to excellent yields.
科学的研究の応用
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of antibiotic-resistant bacteria, making it a potential candidate for the development of new antibiotics. Additionally, it has been reported to possess anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
分子式 |
C17H13BrN2O2 |
|---|---|
分子量 |
357.2 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-13-6-8-14(9-7-13)22-11-16(21)20-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
InChIキー |
PALOFXPGCCVLEH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)NC(=O)COC3=CC=C(C=C3)Br)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B244316.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)

![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![3-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244331.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![3-bromo-4-methoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244341.png)